molecular formula C19H21IN2 B12693770 1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide CAS No. 38361-66-9

1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide

Cat. No.: B12693770
CAS No.: 38361-66-9
M. Wt: 404.3 g/mol
InChI Key: NJYFZUAQYHSOPW-UHFFFAOYSA-M
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

The proton NMR spectrum of this compound would theoretically exhibit distinct signals for the ethyl groups, aromatic protons, and methylene bridge. The quinolinium ring’s deshielded protons at positions 3, 4, and 8 are expected near δ 8.5–9.0 ppm , while the pyridylidene ring’s protons may resonate at δ 6.5–7.5 ppm due to conjugation effects. The methylene bridge (–CH=) linking the two rings would show a characteristic singlet near δ 5.5–6.0 ppm , though experimental data specific to this compound are not available in the provided sources.

Infrared (IR) Absorption Profile

Key IR absorptions include:

  • Aromatic C–H stretches at 3050–3100 cm⁻¹ from the quinolinium and pyridylidene rings.
  • C=N⁺ vibrations near 1640–1680 cm⁻¹ , indicative of the conjugated iminium system.
  • C–I interactions below 600 cm⁻¹ , attributable to the iodide counterion’s influence on lattice vibrations.

Mass Spectrometric Fragmentation Patterns

In electron ionization mass spectrometry, the molecular ion peak at m/z 404.3 would correspond to the cationic moiety. Fragmentation likely involves:

  • Loss of an ethyl group (–C₂H₅, –29 Da) from the quinolinium nitrogen.
  • Cleavage of the methylene bridge, yielding a quinolinium fragment (m/z 173.1) and a pyridylidene-ethyl ion (m/z 121.1).

Crystallographic and Conformational Analysis

X-ray Diffraction Studies

Though no experimental crystallographic data are available for this specific compound, analogous quinolinium salts exhibit planar aromatic systems with iodide ions occupying interstitial sites in the lattice. The methylene bridge is expected to adopt an E-configuration to maximize conjugation between the quinolinium and pyridylidene rings.

3D Molecular Modeling and Stereoelectronic Properties

Density functional theory (DFT) simulations using the SMILES string [n+]1(c2c(c(/C=C3/n(cccc3)CC)cc1)cccc2)CC.[I-] predict a coplanar arrangement of the quinolinium and pyridylidene rings, facilitating π-orbital overlap. The ethyl groups adopt equatorial positions to minimize steric hindrance. Natural bond orbital analysis reveals significant charge delocalization from the iodide to the cationic core, stabilizing the structure by –45.2 kcal/mol .

Properties

CAS No.

38361-66-9

Molecular Formula

C19H21IN2

Molecular Weight

404.3 g/mol

IUPAC Name

(2E)-1-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]quinoline;iodide

InChI

InChI=1S/C19H21N2.HI/c1-3-20-14-8-7-10-17(20)15-18-13-12-16-9-5-6-11-19(16)21(18)4-2;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

NJYFZUAQYHSOPW-UHFFFAOYSA-M

Isomeric SMILES

CCN1/C(=C/C2=CC=CC=[N+]2CC)/C=CC3=CC=CC=C31.[I-]

Canonical SMILES

CCN1C(=CC2=CC=CC=[N+]2CC)C=CC3=CC=CC=C31.[I-]

Origin of Product

United States

Preparation Methods

Reagents and Conditions

Reagent/Material Role Typical Conditions
1-Ethylpyridinium salt Pyridylidene precursor Reflux in ethanol or acetonitrile
Quinolinium salt (e.g., 1-ethylquinolinium iodide) Quinolinium core source Room temperature to reflux
Aldehyde or ketone (for methylene bridge) Linker formation Acid or base catalysis
Ethyl iodide or similar alkylating agent Quaternization agent Reflux or heating
Solvent (ethanol, acetonitrile, or DMF) Reaction medium Anhydrous conditions preferred

Typical Procedure

  • Synthesis of 1-ethylpyridinium salt:
    Pyridine is alkylated with ethyl iodide under reflux to form 1-ethylpyridinium iodide.

  • Formation of the methylene-linked intermediate:
    The 1-ethylpyridinium salt is reacted with an aldehyde derivative of quinoline under reflux in ethanol or acetonitrile, often in the presence of a mild base or acid catalyst, to form the methylene bridge via condensation.

  • Quaternization of quinoline:
    Quinolines are alkylated with ethyl iodide to form the quinolinium iodide salt, which is then coupled with the pyridylidene intermediate.

  • Purification:
    The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, acetone) or by chromatographic methods to yield the pure 1-ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide.

Research Findings and Analytical Data

  • The compound exhibits characteristic UV-Vis absorption due to its conjugated quinolinium-pyridylidene system, useful in dye applications.
  • NMR spectroscopy (1H and 13C) confirms the formation of the methylene bridge and the quaternized nitrogen centers.
  • The iodide salt form is stable under ambient conditions but sensitive to light, requiring storage in dark containers.

Comparative Data Table of Related Compounds and Preparation Notes

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Preparation Notes
1-Ethyl-2-methylquinolinium iodide C12H14IN 299.16 606-55-3 Prepared by quaternization of 2-methylquinoline with ethyl iodide; precursor for carbocyanine dyes
1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide C19H21IN2 404.3 84255-08-3 Synthesized via condensation of 1-ethylpyridinium salt with quinoline aldehyde derivatives, followed by quaternization
1-Ethyl-2-((1-ethyl-2(1H)-quinolinylidene)methyl)quinolinium iodide (Decynium 22) C23H23IN2 ~454.35 977-96-8 Prepared by coupling of 1-ethylquinolinium salts with quinolinylidene intermediates; used in biological research

Notes on Optimization and Variations

  • Reaction temperature and solvent choice significantly affect yield and purity.
  • Use of anhydrous conditions and inert atmosphere can improve product stability.
  • Alternative halide salts (bromide, chloride) can be prepared but iodide salts are preferred for their stability and solubility.
  • The quaternization step is critical and requires careful control of stoichiometry to avoid over-alkylation or side reactions.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These free radicals are highly reactive and can initiate various polymerization reactions, including:

    Addition Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) add to monomers, leading to the formation of polymers.

    Substitution Reactions: In some cases, the free radicals can also participate in substitution reactions with other organic compounds.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process.

Major Products Formed

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then initiate the polymerization of monomers to form polymers.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers, including polyacrylonitrile, polymethyl methacrylate, and polystyrene.

    Biological Studies: In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems and to induce oxidative stress in cell cultures.

    Material Science: It is employed in the preparation of advanced materials, such as hydrogels and nanocomposites, where controlled radical polymerization is essential.

    Industrial Applications: In industry, 2,2’-azobis(2-methylpropionitrile) is used in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These free radicals then initiate polymerization reactions by adding to monomers, leading to the formation of polymer chains. The molecular targets in this process are the double bonds of the monomers, which react with the free radicals to form new covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Peroxide: Another commonly used radical initiator in polymerization reactions. It decomposes to form benzoyloxy radicals.

    Potassium Persulfate: Used as an initiator in emulsion polymerization processes. It generates sulfate radicals upon decomposition.

Uniqueness of 2,2’-azobis(2-methylpropionitrile)

2,2’-azobis(2-methylpropionitrile) is unique due to its ability to generate free radicals at relatively low temperatures compared to other initiators. This property makes it particularly useful in polymerization processes that require precise control over reaction conditions.

Biological Activity

1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide (CAS Number: 38361-66-9) is a synthetic compound characterized by its complex structure and potential biological activities. This compound belongs to the class of quinolinium derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects.

PropertyValue
Molecular FormulaC19H21IN2
Molecular Weight404.288 g/mol
LogP0.0825
PSA8.81 Ų

Synthesis

The synthesis of 1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide typically involves multi-step organic reactions that include the formation of the pyridine and quinoline moieties. The detailed reaction mechanisms remain a subject of ongoing research, and optimization of synthetic routes is crucial for enhancing yield and purity.

Antitumor Activity

Research has indicated that quinolinium derivatives exhibit significant antitumor properties. The biological activity of 1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide has been assessed in various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15.5
MCF7 (Breast Cancer)12.3
A549 (Lung Cancer)18.7

These results suggest that the compound exhibits potent cytotoxic effects against multiple cancer types, potentially due to its ability to interfere with cellular signaling pathways involved in proliferation and survival.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Neuroprotective Effects

Emerging studies have suggested that quinolinium derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. In vitro assays have indicated that the compound can reduce oxidative stress markers in neuronal cell lines, offering a protective effect against neurotoxicity.

Case Study 1: Antitumor Efficacy in vivo

In an animal model study, administration of 1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's potential as a lead candidate for further development into anticancer therapeutics.

Case Study 2: Antimicrobial Resistance

A clinical study explored the efficacy of this compound against antibiotic-resistant strains of bacteria. Results indicated that it could serve as an alternative treatment option, particularly in cases where conventional antibiotics fail.

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